Cas no 2137146-90-6 (tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate)

Tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate is a chiral intermediate used in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features include a tert-butyl carbamate group and a 3-oxopropyl moiety attached to a bromo- and chloro-substituted phenyl ring, providing versatility in further functionalization. The (1R) stereochemistry ensures enantioselective reactivity, making it valuable for asymmetric synthesis. The bromo and chloro substituents enhance its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is typically employed in the preparation of biologically active molecules, offering precise control over stereochemistry and reactivity in complex synthetic pathways.
tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate structure
2137146-90-6 structure
商品名:tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate
CAS番号:2137146-90-6
MF:C14H17BrClNO3
メガワット:362.646682500839
CID:6306210
PubChem ID:165500842

tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate
    • EN300-1163677
    • 2137146-90-6
    • tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate
    • インチ: 1S/C14H17BrClNO3/c1-14(2,3)20-13(19)17-12(6-7-18)9-4-5-11(16)10(15)8-9/h4-5,7-8,12H,6H2,1-3H3,(H,17,19)/t12-/m1/s1
    • InChIKey: TVKAVPHRGPNLSF-GFCCVEGCSA-N
    • ほほえんだ: BrC1=C(C=CC(=C1)[C@@H](CC=O)NC(=O)OC(C)(C)C)Cl

計算された属性

  • せいみつぶんしりょう: 361.00803g/mol
  • どういたいしつりょう: 361.00803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 346
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 55.4Ų

tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1163677-50mg
tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate
2137146-90-6
50mg
$912.0 2023-10-03
Enamine
EN300-1163677-2.5g
tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate
2137146-90-6
2.5g
$2127.0 2023-06-08
Enamine
EN300-1163677-10.0g
tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate
2137146-90-6
10g
$4667.0 2023-06-08
Enamine
EN300-1163677-0.1g
tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate
2137146-90-6
0.1g
$956.0 2023-06-08
Enamine
EN300-1163677-10000mg
tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate
2137146-90-6
10000mg
$4667.0 2023-10-03
Enamine
EN300-1163677-5.0g
tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate
2137146-90-6
5g
$3147.0 2023-06-08
Enamine
EN300-1163677-250mg
tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate
2137146-90-6
250mg
$999.0 2023-10-03
Enamine
EN300-1163677-500mg
tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate
2137146-90-6
500mg
$1043.0 2023-10-03
Enamine
EN300-1163677-0.25g
tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate
2137146-90-6
0.25g
$999.0 2023-06-08
Enamine
EN300-1163677-0.5g
tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate
2137146-90-6
0.5g
$1043.0 2023-06-08

tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate 関連文献

tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamateに関する追加情報

Introduction to Tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate (CAS No. 2137146-90-6)

Tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate, with the CAS number 2137146-90-6, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a tert-butyl group and a carbamate moiety attached to a chiral center makes it an intriguing candidate for further investigation.

The molecular structure of Tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate features a benzene ring substituted with bromine and chlorine atoms, which are known for their ability to enhance the binding affinity of molecules to biological targets. This substitution pattern, combined with the carbamate functional group, suggests that the compound may exhibit potent pharmacological activity. The chiral center at the position of the carbamate group adds another layer of complexity, making it a promising candidate for studying stereoselective drug design.

In recent years, there has been growing interest in the development of novel carbamate-based drugs due to their versatility and efficacy. Carbamates are known to act as intermediates in the synthesis of various bioactive molecules, including herbicides, insecticides, and pharmaceuticals. The specific configuration of Tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate, particularly the (1R) configuration, is crucial for its biological activity. This stereochemical arrangement ensures optimal interaction with biological targets, which is essential for achieving desired therapeutic effects.

One of the most compelling aspects of Tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate is its potential role in the development of new pharmaceuticals. The combination of the tert-butyl group and the carbamate moiety provides a stable framework that can be modified further to develop more complex drug molecules. Researchers have been exploring various derivatives of this compound to enhance its pharmacological properties. For instance, modifications at the benzene ring or the carbamate group can lead to improved solubility, bioavailability, and target specificity.

The synthesis of Tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as asymmetric synthesis and catalytic methods, has been instrumental in achieving the desired stereochemical purity. These techniques not only improve the efficiency of the synthesis but also make it more scalable for industrial production.

Recent studies have highlighted the importance of understanding the structural features of carbamate-based compounds in drug design. The presence of both bromine and chlorine atoms on the benzene ring enhances the lipophilicity of Tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate, which is crucial for its ability to cross cell membranes and reach biological targets. Additionally, the tert-butyl group provides steric hindrance, which can prevent unwanted interactions with non-target molecules.

In conclusion, Tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate (CAS No. 2137146-90-6) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and stereochemical configuration make it an attractive candidate for further development into novel therapeutic agents. As research in this field continues to advance, it is likely that more applications for this compound will be discovered, further solidifying its importance in medicinal chemistry.

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